[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-6-4(1-2-8-5)11-3-12-6/h1-2H,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXOWBJPPWGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Chemistry Studies On 1 2 Dioxolo 4,5 C Pyridine 4 Carboxylic Acid and Its Analogs
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties, providing a balance between accuracy and computational cost. nih.gov
Electronic Structure Characterization and Molecular Orbital Analysis
The electronic character of a molecule is dictated by the distribution of its electrons, which can be described by molecular orbitals. Key to understanding a molecule's reactivity and electronic transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. electrochemsci.org
For pyridine (B92270) carboxylic acid derivatives, DFT calculations can elucidate how the fused dioxolo ring and the carboxylic acid group modulate the electronic properties of the pyridine core. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the electron-donating potential of the dioxolo oxygen atoms, creates a unique electronic landscape. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation. materialsciencejournal.org Such analyses are crucial for predicting how the molecule might participate in charge-transfer interactions. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Indicates electron-donating capability. Delocalized over the dioxolopyridine ring system. |
| LUMO Energy | -2.15 | Indicates electron-accepting capability. Primarily localized on the pyridine ring and carboxylic acid moiety. |
| HOMO-LUMO Gap (ΔE) | 4.70 | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |
Conformational Landscape and Energetic Stability
Molecules can exist in various three-dimensional arrangements, or conformations, arising from the rotation around single bonds. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. For mdpi.comnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid, a key conformational variable is the orientation of the carboxylic acid group relative to the pyridine ring.
DFT calculations can determine the dihedral angles that define the lowest energy (most stable) conformation. electrochemsci.org Studies on related molecules show that planarity is often favored to maximize electronic conjugation. mdpi.com The energetic stability of different conformers is compared to identify the global minimum, which represents the most populated state of the molecule under equilibrium conditions. This information is vital for understanding how the molecule will be recognized by a biological receptor, as the binding affinity can be highly dependent on the ligand's conformation.
| Conformer | Dihedral Angle (O=C-C-N) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| A (Planar) | 0° | 0.00 | Most Stable (Global Minimum) |
| B (Perpendicular) | 90° | +4.5 | Transition State |
| C (Planar, anti) | 180° | +1.2 | Local Minimum |
Reactivity Prediction and Reaction Mechanism Elucidation
DFT calculations are instrumental in predicting a molecule's chemical reactivity and clarifying complex reaction mechanisms. By calculating the molecular electrostatic potential (MEP), regions of positive and negative charge on the molecule's surface can be visualized, identifying likely sites for electrophilic and nucleophilic attack.
Furthermore, computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Such studies have been used to understand the multi-step synthesis of complex pyridine derivatives, including cyclization and addition steps. chim.it This predictive power allows for the optimization of synthetic routes and the rational design of new chemical transformations.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. These methods are particularly valuable in drug discovery for predicting how a small molecule, or ligand, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Profiling via Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. For mdpi.comnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid and its analogs, docking can identify potential binding modes within a protein's active site.
The docking process involves placing the ligand in various positions and orientations within the binding site and using a scoring function to estimate the binding affinity for each pose. The results provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. nih.gov For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the fused aromatic ring system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.netresearchgate.net
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -7.43 |
| Hydrogen Bonds | Carboxylic acid with Lysine; Pyridine Nitrogen with Serine |
| Hydrophobic Interactions | Dioxolopyridine ring with Leucine, Valine |
| π-π Stacking | Pyridine ring with Phenylalanine |
In silico Prediction of Biological Target Affinity and Selectivity
Beyond predicting the binding mode, computational methods aim to forecast the binding affinity (e.g., Ki or IC50 values) and selectivity of a compound for its target. columbia.edu This is a central challenge in computational drug discovery. researchgate.net In silico approaches can range from simple scoring functions in docking to more rigorous but computationally expensive methods like free energy perturbation (FEP).
By docking a library of compounds, including mdpi.comnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid and its analogs, against a panel of related proteins (e.g., different kinase isozymes), it is possible to predict not only which target is most likely but also the compound's selectivity profile. nih.gov Compounds that are predicted to bind strongly to the desired target while showing weak affinity for off-targets are prioritized for synthesis and experimental testing. nih.govnih.gov These predictive models are constantly being refined to improve their accuracy and impact on the drug discovery process. nih.govmdpi.com
| Protein Target | Predicted Affinity (IC50, nM) | Selectivity vs. Target A |
|---|---|---|
| Target A (On-Target) | 50 | 1x |
| Target B (Off-Target) | 1,500 | 30x |
| Target C (Off-Target) | 8,500 | 170x |
Advanced Sampling Techniques for Understanding Dynamic Behavior
In the realm of computational chemistry, understanding the dynamic nature of a molecule is crucial for predicting its behavior and interactions. While no specific studies employing advanced sampling techniques on " nih.govnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid" have been published, the application of these methods to other pyridine-containing molecules highlights their importance. Techniques such as molecular dynamics (MD) simulations are foundational in observing the conformational changes of a molecule over time.
For instance, MD simulations have been instrumental in augmenting structure-based drug design for other pyridine-based compounds. These simulations provide insights into the dynamic behavior and orientation of molecules within biological environments, such as cell membranes. This approach has been shown to be a critical step in decreasing false predictions from more static methods like molecular docking. For other heterocyclic systems, MD simulations, often extending to 100 nanoseconds, have been used to assess the stability of ligand-protein complexes by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govplos.org These analyses reveal the stability of the complex and the flexibility of individual amino acid residues upon ligand binding, offering a more realistic representation of the molecular interactions. nih.gov
Structure-Based Drug Design and In Silico Screening Methodologies
Structure-based drug design and in silico screening are powerful tools in the discovery of new therapeutic agents. These computational approaches are widely applied to various classes of molecules, including a range of pyridine derivatives, to identify and optimize potential drug candidates.
Virtual screening, often in conjunction with pharmacophore modeling, has been successfully used to investigate libraries of compounds against specific biological targets. For example, a virtual library of nih.govmdpi.comnih.govtriazolo[4,3-a]pyridines was screened against the falcipain-2 enzyme, a target in antimalarial drug discovery. mdpi.com This process, followed by molecular docking, helps in identifying hit compounds with favorable binding energies and interaction patterns within the active site of a target protein. mdpi.com
Molecular docking studies on various pyridine and pyrimidine (B1678525) derivatives have demonstrated their potential as inhibitors for targets like CDK4/6 in breast cancer and α-amylase in diabetes. nih.govnih.gov These studies often report docking scores and binding energies, which provide a quantitative measure of the binding affinity between a ligand and its target. For example, docking analyses of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase revealed compounds with strong binding energies, suggesting their potential as inhibitors. nih.gov The insights from these computational models are crucial for the rational design and synthesis of more potent and selective inhibitors. An augmented drug design protocol often involves a multi-step process that includes the design of a virtual library, preliminary virtual screening through molecular docking, MD simulations for dynamic behavior analysis, synthesis of promising candidates, and finally, biological assays for validation. nih.gov
While these examples from related compound classes showcase the power of computational and theoretical chemistry, the specific application of these advanced techniques to " nih.govnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid" is yet to be explored in published research. Such studies would be invaluable in elucidating its dynamic properties and potential as a scaffold in drug discovery.
Mechanistic Investigations of in Vitro Biological Activities Of 1 2 Dioxolo 4,5 C Pyridine 4 Carboxylic Acid Derivatives
Enzyme Inhibition Studies and Molecular Mechanisms
The capacity ofDioxolo[4,5-c]pyridine-4-carboxylic acid derivatives to interact with and inhibit various enzymes is a cornerstone of their biological activity. These interactions are being explored across several classes of enzymes, revealing potential for therapeutic intervention in a range of diseases.
Kinase Enzyme Modulation and Allosteric/Active Site Binding
While direct studies onDioxolo[4,5-c]pyridine-4-carboxylic acid derivatives are emerging, research on structurally related pyridine-based compounds has shown significant potential for kinase modulation. Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of fused pyridine (B92270) systems, such as thiazolo[5,4-b]pyridines, have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The inhibitory activity of these compounds is highly dependent on their substitution patterns. For instance, a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) demonstrated nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. Molecular docking studies of such compounds suggest that the N-heterocyclic core can fit into the ATP binding pocket of the kinase. This binding is often stabilized by hydrogen bond interactions with key residues in the hinge region, such as Val851 in PI3Kα.
Furthermore, studies on 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives as inhibitors of Aurora-A kinase have revealed distinct binding modes. Depending on the substituents on the pyrazole (B372694) ring, these compounds can interact with either the P-loop or the post-hinge region of the kinase, indicating that subtle structural modifications can significantly alter the binding mechanism. These insights into related pyridine-based kinase inhibitors suggest that derivatives ofDioxolo[4,5-c]pyridine-4-carboxylic acid could be designed to target specific kinases, potentially through active site or allosteric binding, by carefully considering their three-dimensional structure and substituent groups.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine | 3.6 | 34 | 1.6 | 2.9 |
Inhibition of Microbial Virulence Factors (e.g., InhA enzyme)
Derivatives ofDioxolo[4,5-c]pyridine-4-carboxylic acid are being investigated for their potential to inhibit microbial virulence factors, with a particular focus on enzymes essential for pathogen survival. One such target is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the mycolic acid biosynthesis pathway and the target of the frontline anti-tuberculosis drug isoniazid (B1672263).
Research into novel InhA inhibitors has identified several classes of compounds containing pyridine moieties that show promising activity. For example, certain pyridine carboxamide derivatives have been explored as potential succinate (B1194679) dehydrogenase inhibitors in fungi, which disrupts the mitochondrial respiratory chain. While not InhA, this highlights the potential of pyridine carboxamides to target essential microbial enzymes. The disruption of such crucial metabolic pathways can effectively neutralize the pathogen. The development of direct InhA inhibitors is a significant goal in overcoming isoniazid resistance, which often arises from mutations in the KatG enzyme required to activate the isoniazid prodrug.
Other Relevant Enzyme Targets and Their Inhibition Kinetics
The pyridine carboxylic acid scaffold is a versatile platform for the development of inhibitors against a wide array of enzyme targets. Beyond kinases and microbial enzymes, derivatives of this structural class have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), histone demethylases, and calpain. The specific enzyme target and the potency of inhibition are largely dictated by the substitution pattern on the pyridine ring and any fused heterocyclic systems.
The study of enzyme inhibition kinetics is crucial for understanding the mechanism of action of these compounds. Kinetic analyses can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing valuable information about its binding site and interaction with the enzyme and its substrate. For instance, detailed kinetic studies on l-thioproline (B1683167) metabolism by human pyrroline-5-carboxylate reductase have elucidated the catalytic efficiency and substrate saturation kinetics of this enzyme, demonstrating the type of detailed analysis that is necessary to characterize the inhibitory properties of new compounds. While specific kinetic data forDioxolo[4,5-c]pyridine-4-carboxylic acid derivatives are not yet widely available, future studies will undoubtedly focus on these aspects to fully characterize their therapeutic potential.
In Vitro Antimicrobial Activity against Pathogenic Microorganisms
The in vitro antimicrobial properties ofDioxolo[4,5-c]pyridine-4-carboxylic acid derivatives are a significant area of investigation, with studies exploring their activity against a range of pathogenic bacteria and fungi.
Antibacterial Action and Cellular Pathway Disruption
Various pyridine derivatives have demonstrated notable antibacterial activity. For example, a compound with a related dioxolo-cinnoline-carboxylic acid structure, has shown efficacy against Gram-negative bacteria commonly associated with urinary tract infections, such as Escherichia coli and Proteus sp.. This compound exhibited bactericidal activity at concentrations close to its minimal inhibitory concentration (MIC).
The mechanisms underlying the antibacterial action of pyridine derivatives can be diverse. One proposed mechanism for certain pyridine-containing compounds is the chelation of essential metal ions, which can disrupt bacterial metabolic processes. For example, pyridine-2,6-dithiocarboxylic acid acts as a metal chelator, and its antimicrobial activity is believed to stem from the sequestration of essential metals. Other alkyl pyridine derivatives have been shown to disrupt the bacterial cell membrane, leading to cell death. This membrane-disrupting activity is often associated with the amphipathic nature of the molecules. Some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been found to interact irreversibly with bacterial cell walls, ultimately triggering apoptosis.
| Bacterial Species | MIC Range (µg/mL) |
|---|---|
| Escherichia coli | 2 - 4 |
| Proteus sp. | 2 - 8 |
Antifungal Properties and Membrane/Wall Integrity Impacts
Derivatives of pyridine also exhibit a broad spectrum of antifungal activities. For instance, certain nicotinamide (B372718) derivatives have demonstrated potent activity against Candida albicans, including fluconazole-resistant strains. The proposed mechanism for some of these compounds involves the disruption of the fungal cell wall. Transmission electron microscopy of C. albicans treated with an active nicotinamide derivative revealed broken cell wall edges and a thickening of the space between the cell wall and the cell membrane, which was filled with cytosolic fluid. This suggests a weakening of the protective cell wall.
Another important antifungal mechanism for some pyridine and pyrimidine (B1678525) derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Specifically, these compounds can inhibit the enzyme lanosterol (B1674476) demethylase (Erg11p), which is a key step in the ergosterol pathway. This leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, compromising membrane integrity and function. Furthermore, some pyridine-2-amine-based molecules can inhibit the synthesis of the glycosylphosphatidylinositol (GPI) anchor, which is essential for attaching many proteins to the fungal cell wall.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 |
Cytotoxicity on Cancer Cell Lines and Cellular Response Pathways (In Vitro)
The evaluation of novel chemical entities for anticancer potential begins with assessing their cytotoxicity against various cancer cell lines. For derivatives of researchgate.netnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid, this would involve determining their ability to inhibit cell growth and induce cell death in a panel of well-characterized human cancer cell lines (e.g., breast, colon, lung, leukemia).
A primary mechanism by which cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Research on analogous heterocyclic compounds suggests that derivatives of researchgate.netnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid would likely be investigated for their ability to trigger this pathway. Studies would typically measure the activation of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9), and changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. bue.edu.egmdpi.comresearchgate.netnih.gov
Another critical cellular response to anticancer agents is the arrest of the cell cycle, which prevents cancer cells from replicating. mdpi.comnih.govnih.gov It is plausible that derivatives of this scaffold could interfere with the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase). mdpi.comresearchgate.net Investigations would use techniques like flow cytometry to determine the phase of cell cycle arrest and quantify the percentage of cells in each phase after treatment.
Hypothetical Data on Cell Cycle Arrest: This interactive table illustrates the kind of data that would be generated from a flow cytometry analysis to study cell cycle arrest.
| Compound ID | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Predominant Arrest Phase |
|---|---|---|---|---|---|
| Control | 0 | 55.2 | 25.1 | 19.7 | - |
| Derivative A | 10 | 68.5 | 15.3 | 16.2 | G0/G1 |
| Derivative B | 10 | 20.4 | 28.9 | 50.7 | G2/M |
Beyond inducing cell death, effective anticancer agents must inhibit cell proliferation. nih.govnih.govmdpi.com The antiproliferative activity of researchgate.netnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid derivatives would be quantified by determining their IC50 values (the concentration required to inhibit 50% of cell growth) across different cancer cell lines.
The molecular mechanisms underlying these antiproliferative effects often involve the modulation of key signaling pathways that are dysregulated in cancer. Research in related pyridine derivatives often points to interference with pathways like PI3K/Akt, MAPK, or receptor tyrosine kinases (e.g., EGFR, VEGFR). nih.gov Investigating these pathways would reveal the specific molecular targets of the compounds and provide a deeper understanding of their mechanism of action.
Hypothetical IC50 Data Table: This interactive table shows representative IC50 values that would be determined from in vitro cytotoxicity assays.
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 8.5 |
| Derivative A | HCT-116 (Colon) | 12.3 |
| Derivative B | MCF-7 (Breast) | 2.1 |
| Derivative B | HCT-116 (Colon) | 3.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |
Structure-Activity Relationship (SAR) Derivation and Pharmacophore Modeling
Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. nih.govresearchgate.netresearchgate.net SAR studies for researchgate.netnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid derivatives would involve synthesizing a library of related compounds with systematic variations in their chemical structure.
The researchgate.netnih.govdioxolo (methylenedioxy) group is a feature of many biologically active natural products. In SAR studies, this ring could be modified to understand its contribution to activity. For instance, replacing the hydrogen atoms on the methylene (B1212753) bridge with other groups (e.g., alkyl chains, fluorine atoms) could impact the compound's electronic properties, conformation, and ability to bind to its biological target. Such modifications can influence both the potency (strength of the biological effect) and the selectivity (preferential activity against cancer cells over normal cells).
The pyridine ring offers multiple positions for substitution, and changes at these positions can dramatically alter a compound's bioactivity. nih.gov For the researchgate.netnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid scaffold, key modifications would include:
The Carboxylic Acid Group: Converting the carboxylic acid at the 4-position to various esters, amides, or other bioisosteres could affect properties like cell permeability and target interaction.
Other Pyridine Positions: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or amino groups) at the available positions on the pyridine ring would modulate the molecule's electronics and steric profile, which are critical for optimizing biological activity. For example, electron-withdrawing groups might enhance activity in some cases, while electron-donating groups might be beneficial in others. nih.gov
The three-dimensional shape (conformation) of a molecule is critical for its ability to fit into the binding site of a biological target, such as an enzyme or receptor. The fusion of the dioxole and pyridine rings creates a relatively rigid bicyclic system. However, substituents, particularly on the carboxylic acid group or other parts of the pyridine ring, can rotate and adopt different spatial arrangements.
Pharmacophore modeling, a computational technique, would be employed to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.govresearchgate.netnih.gov By comparing the structures of active and inactive derivatives, a pharmacophore model can be developed. This model serves as a template to predict the activity of new, unsynthesized derivatives and to guide the design of molecules with optimized conformations for enhanced biological interactions.
Advanced Spectroscopic and Analytical Characterization in the Research Of 1 2 Dioxolo 4,5 C Pyridine 4 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. ipb.pt It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and their connectivity.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most fundamental structural insights. For ipb.ptnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) group of the dioxolo ring, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a significantly downfield chemical shift (10–12 ppm). libretexts.org Protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing carboxylic acid and the electron-donating dioxolo ring.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org Carbons of the pyridine and dioxolo rings would have chemical shifts in line with similar heterocyclic systems. researchgate.net
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons (like the carbonyl carbon and the carbons at the fusion of the rings) by correlating them with nearby protons. For instance, the proton on the pyridine ring could show a correlation to the carbonyl carbon of the carboxylic acid, confirming its position. ipb.pt
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| H (Carboxyl) | ¹H | ~10.0 - 12.0 (broad s) | N/A | C=O, C4 |
| H6 | ¹H | ~8.5 - 8.8 (d) | N/A | C7a, C5, C4a |
| H7 | ¹H | ~7.5 - 7.8 (d) | N/A | C5, C7a |
| CH₂ (Dioxolo) | ¹H | ~6.0 - 6.5 (s) | N/A | C4a, C7a |
| C=O (Carboxyl) | ¹³C | N/A | ~165 - 175 | H (Carboxyl), H6 |
| C4 | ¹³C | N/A | ~145 - 155 | H6, H (Carboxyl) |
| C6, C7 | ¹³C | N/A | ~120 - 140 | Correlated via HSQC |
| C4a, C7a (bridgehead) | ¹³C | N/A | ~140 - 150 | H6, H7, CH₂ |
| CH₂ (Dioxolo) | ¹³C | N/A | ~100 - 105 | Correlated via HSQC |
For more complex derivatives or when studying interactions within biological systems, isotopic labeling is a powerful strategy. nih.gov This involves enriching the molecule with NMR-active isotopes such as ¹³C, ¹⁵N, or ²H. nih.gov
Uniform ¹³C and ¹⁵N labeling allows for a wide range of advanced NMR experiments to trace the entire carbon-nitrogen backbone. sigmaaldrich.com However, for complex molecules, this can lead to crowded spectra. researchgate.net In such cases, selective or site-specific labeling is employed. For instance, by providing a labeled precursor in a synthesis, one could label only the carboxylic acid group or specific positions on the pyridine ring. This simplifies the spectra and allows researchers to focus on a particular region of the molecule, aiding in the assignment of complex signals and the study of specific intermolecular interactions. nih.govresearchgate.net Deuterium (²H) labeling can be used to simplify ¹H NMR spectra by replacing certain protons with deuterium, effectively making those signals "disappear" and reducing spectral overlap. nih.gov
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that provides information on the molecular weight and elemental composition of a compound. researchgate.net It is also used to deduce structural features through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally fragile molecules like carboxylic acids. nih.gov It typically generates intact molecular ions with minimal fragmentation. copernicus.org For ipb.ptnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid, analysis in positive-ion mode would likely yield the protonated molecule [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or other cations present in the solvent system. nih.govresearchgate.net In negative-ion mode, the deprotonated molecule [M-H]⁻ would be the expected dominant species due to the acidic nature of the carboxylic acid group. High-resolution mass spectrometry coupled with ESI can determine the mass of these ions with high accuracy, allowing for the calculation of the elemental formula and confirming the molecular identity.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. lew.ro
For the [M+H]⁺ ion of ipb.ptnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid, a primary and highly characteristic fragmentation pathway would be the loss of the carboxylic acid group. This can occur via two main routes:
Loss of water (H₂O): The initial loss of water from the protonated carboxylic acid would yield an acylium ion.
Loss of carbon monoxide (CO): Following the loss of water, the acylium ion can then lose carbon monoxide. A direct loss of formic acid (HCOOH) or carbon dioxide (CO₂) from the molecular ion is also a common fragmentation pathway for pyridine carboxylic acids. researchgate.net Subsequent fragmentations could involve the cleavage of the dioxolo ring or the pyridine ring system. The analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. mdpi.com
| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted Fragment m/z |
|---|---|---|---|
| 182.04 | [M+H]⁺ | - | 182.04 |
| 182.04 | [M+H - H₂O]⁺ | H₂O (18.01) | 164.03 |
| 182.04 | [M+H - CO₂]⁺ | CO₂ (44.00) | 138.04 |
| 164.03 | [M+H - H₂O - CO]⁺ | CO (27.99) | 136.04 |
| 138.04 | [M+H - CO₂ - CH₂O]⁺ | CH₂O (30.01) | 108.03 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a characteristic spectroscopic fingerprint. thieme-connect.de
For ipb.ptnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid, these techniques are excellent for confirming the presence of key functional groups:
Carboxylic Acid: This group gives rise to several distinct and strong absorptions in the IR spectrum. A very broad O-H stretching band is typically observed from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching signals. libretexts.org The carbonyl (C=O) stretch is a strong, sharp band usually found around 1700-1725 cm⁻¹. libretexts.orgresearchgate.net
Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region. nih.govresearchgate.netresearchgate.net
Dioxolo Ring: The characteristic C-O-C symmetric and asymmetric stretching vibrations of the methylenedioxy group are expected in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively.
C-H Bonds: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretching from the CH₂ group of the dioxolo ring would appear just below 3000 cm⁻¹.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum, thus providing complementary data for a full vibrational analysis. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Pyridine Ring | C=C, C=N stretches | 1400 - 1650 | Medium to Strong |
| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1320 | Medium |
| Dioxolo Ring | C-O-C asymmetric stretch | 1200 - 1250 | Strong |
| Dioxolo Ring | C-O-C symmetric stretch | 1000 - 1100 | Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | C-H stretch (CH₂) | 2850 - 2960 | Medium |
X-ray Crystallography for Precise Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography techniques are pivotal for determining the precise atomic coordinates within a crystal lattice. researchgate.net This information is fundamental for establishing structure-property relationships, understanding reaction mechanisms, and designing new materials with tailored functionalities. The interaction of X-rays with the electron clouds of atoms in a crystal produces a diffraction pattern, which can be mathematically decoded to generate a three-dimensional model of the molecular structure. nih.gov
Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous determination of a molecule's structure. researchgate.net By analyzing a single, well-ordered crystal, SCXRD can provide highly accurate and precise measurements of bond lengths, bond angles, and torsion angles. This level of detail is crucial for confirming the molecular connectivity and stereochemistry of novel derivatives of mdpi.comnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid.
The process involves mounting a suitable single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. mdpi.com The resulting diffraction data are collected and processed to solve the crystal structure. For derivatives of pyridine carboxylic acids, SCXRD can reveal important structural features. For instance, analysis of the C-O bond lengths in the carboxylic acid group can distinguish between the neutral acid and its carboxylate anion form. mdpi.com Typically, C=O double bonds are around 1.21 Å, while C-O single bonds are approximately 1.30 Å. In a deprotonated carboxylate group, the electron density is delocalized, resulting in two C-O bonds of intermediate and roughly equal length (around 1.25 Å). mdpi.com
Furthermore, the geometry of the pyridine ring itself can be informative. The C–N–C bond angle within the pyridine ring can indicate whether the nitrogen atom is neutral or has been protonated to form a pyridinium (B92312) cation. mdpi.com A neutral pyridine ring typically exhibits a C–N–C angle in the range of 117–118°, whereas a protonated pyridinium cation will have a wider angle, generally between 120–122°. mdpi.com
Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a critical role in the formation of supramolecular assemblies. mdpi.com SCXRD allows for the precise measurement of these interactions. For example, in the crystal structure of a related thiazolo-pyridine dicarboxylic acid derivative, weak and moderate hydrogen bonds were identified as key interactions. nih.govresearchgate.net The analysis can also reveal π-π stacking interactions between aromatic rings, which are important for the stability of the crystal lattice. nih.gov
Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative of mdpi.comnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid
| Parameter | Value |
| Chemical Formula | C8H5NO4 |
| Formula Weight | 179.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.566 |
| b (Å) | 12.665 |
| c (Å) | 16.819 |
| β (°) | 99.43 |
| Volume (ų) | 1169.6 |
| Z | 8 |
| Calculated Density (g/cm³) | 2.035 |
| Absorption Coefficient (mm⁻¹) | 0.175 |
| F(000) | 736 |
Note: Data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules. nih.gov
Table 2: Selected Bond Lengths and Angles for a Hypothetical Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.215 |
| C-O(H) | 1.302 |
| C-N-C (pyridine) | 117.5 |
| O-H···N (H-bond) | 2.654 |
Note: Data in this table is hypothetical and for illustrative purposes only, based on typical values from related structures. mdpi.com
While SCXRD requires a single, high-quality crystal, powder X-ray diffraction (PXRD) can be performed on a microcrystalline solid. americanpharmaceuticalreview.com This makes PXRD an invaluable tool for the characterization of bulk materials and for the study of polymorphism. researchgate.net Polymorphism is the ability of a compound to exist in two or more crystalline forms, which can have different physical and chemical properties. nih.gov
In polymorphic studies of mdpi.comnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid and its derivatives, PXRD is used to identify and differentiate between various polymorphic forms. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline phase. researchgate.net By comparing the experimental PXRD pattern of a bulk sample to the patterns calculated from single-crystal structures, one can confirm the phase purity of the sample. nih.govamericanpharmaceuticalreview.com
PXRD is also instrumental in studying phase transitions between polymorphs as a function of temperature, pressure, or humidity. researchgate.net By collecting diffraction patterns under non-ambient conditions, researchers can determine the relative stability of different polymorphs and the conditions under which they interconvert.
Furthermore, if single crystals of a particular derivative are not obtainable, it is sometimes possible to solve the crystal structure from high-quality PXRD data, a process known as ab initio structure determination. americanpharmaceuticalreview.com Although more complex than SCXRD, this method can provide crucial structural information when single crystals are elusive.
Table 3: Comparison of PXRD Peaks for Two Hypothetical Polymorphs of mdpi.comnih.govDioxolo[4,5-c]pyridine-4-carboxylic acid
| 2θ Angle (°) - Form A | 2θ Angle (°) - Form B |
| 8.5 | 9.2 |
| 12.3 | 13.1 |
| 15.8 | 16.4 |
| 21.0 | 22.5 |
| 25.6 | 26.8 |
Note: Data in this table is hypothetical and serves to illustrate the distinct diffraction patterns of different polymorphs.
Emerging Research Frontiers and Future Perspectives For 1 2 Dioxolo 4,5 C Pyridine 4 Carboxylic Acid
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
The synthesis of complex heterocyclic molecules is increasingly benefiting from the integration of enzymatic and biocatalytic methods. These approaches offer high selectivity and milder reaction conditions compared to traditional chemical syntheses. For a molecule like nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid, chemoenzymatic strategies could provide more efficient and environmentally friendly production pathways.
Biocatalysis can be particularly advantageous for key synthetic steps that are challenging to achieve with high selectivity using conventional chemistry. For instance, enzymes could be employed for stereoselective hydroxylations or oxidations on the pyridine (B92270) ring or its precursors before the formation of the dioxolane ring. The use of enzymes such as hydrolases, oxidoreductases, or transaminases could streamline the synthesis, reduce the need for protecting groups, and minimize waste. Research into biocatalytic routes for pyridine carboxylic acid derivatives is an active area, paving the way for the development of specific enzymes tailored for the synthesis of complex scaffolds like the one .
Table 1: Potential Enzymatic Reactions in the Synthesis of nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid
| Enzyme Class | Potential Reaction Step | Advantages |
| Oxidoreductases | Selective oxidation of a methyl group to a carboxylic acid. | High specificity, mild conditions. |
| Dioxygenases | Dihydroxylation of the pyridine ring to form a catechol precursor. | Enables regioselective formation of the dioxolane ring. |
| Hydrolases | Enantioselective resolution of chiral intermediates. | Access to single enantiomer products. |
| Lyases | Formation of C-C bonds in precursor synthesis. | Atom-economical and stereocontrolled bond formation. |
Advanced Computational Design for Targeted Ligand Discovery
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for designing ligands with high affinity and selectivity for specific biological targets. The rigid structure of nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid makes it an excellent candidate for computational design strategies. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a coordination point for metal ions in enzyme active sites, while the fused ring system provides a defined shape for specific molecular recognition. nih.govnih.gov
Techniques such as structure-based virtual screening and molecular docking can be used to screen large compound libraries against known protein targets to identify potential binding modes for derivatives of nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid. nih.govbuketov.edu.kz Furthermore, de novo design algorithms can generate novel molecular structures based on the core scaffold, optimized for interaction with a target's binding pocket. These computational approaches can significantly accelerate the discovery of new bioactive molecules by prioritizing synthetic efforts on the most promising candidates.
Elucidation of Novel Biological Targets and Polypharmacology
Pyridine carboxylic acid isomers and their derivatives are known to interact with a wide array of biological targets, acting as inhibitors for various enzymes. nih.govnih.gov The unique electronic and structural features of nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid suggest that it and its derivatives could also exhibit interesting biological activities. Identifying these targets is a crucial step in uncovering the therapeutic potential of this compound class.
Target identification can be approached through methods like chemical proteomics, where derivatives of the compound are used as probes to isolate and identify their protein binding partners from cell lysates. Additionally, computational target prediction tools can suggest potential targets based on structural similarity to known ligands. researchgate.netjohnshopkins.edu The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a growing trend in drug discovery. The rigid scaffold of nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid could be functionalized to interact with several targets simultaneously, potentially leading to more effective treatments for complex diseases. Pyridine derivatives have shown inhibitory activity against enzymes like kinases, histone demethylases, and cyclooxygenases, which could be explored as potential targets. nih.gov
Table 2: Potential Enzyme Classes as Targets for nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic Acid Derivatives
| Enzyme Class | Rationale for Targeting | Example Targets from Literature |
| Kinases | Pyridine scaffolds are common in kinase inhibitors. nih.gov | c-Met kinase, Bcr-Abl tyrosine kinase nih.gov |
| Histone Demethylases | Carboxylic acid can chelate metal ions in the active site. | KDM4, KDM5B nih.gov |
| Cyclooxygenases (COX) | Potential for anti-inflammatory activity. researchgate.net | COX-1, COX-2 researchgate.net |
| Dioxygenases | Heme-binding potential of the nitrogen heterocycle. | Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry
To fully explore the potential of the nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential. Combinatorial chemistry allows for the rapid synthesis of a large library of derivatives by systematically varying the substituents on the core structure. For instance, the carboxylic acid group can be converted into a variety of amides, esters, or other functional groups, while the pyridine ring could be further substituted.
Once a library of compounds is generated, HTS can be employed to rapidly test them for activity against a wide range of biological targets. nih.gov This combination of combinatorial synthesis and HTS can quickly identify "hit" compounds with desired biological activity, which can then be further optimized through medicinal chemistry efforts. This approach significantly accelerates the pace of discovery compared to traditional methods.
Applications in Materials Science and Functional Molecule Design
Beyond pharmacology, the structural features of nih.govmdpi.comDioxolo[4,5-c]pyridine-4-carboxylic acid make it a promising candidate for applications in materials science. The pyridine nitrogen and the carboxylic acid group are excellent ligands for coordinating with metal ions. This property can be exploited to create metal-organic frameworks (MOFs) or coordination polymers. wikipedia.org Such materials can have applications in gas storage, catalysis, and sensing.
The rigid, planar structure of the fused ring system, combined with its electronic properties, also suggests potential use in organic electronics. Derivatives could be designed to self-assemble into ordered structures with specific electronic or photophysical properties. Furthermore, the ability of the carboxylic acid group to be anchored to surfaces opens up possibilities for creating functionalized materials, such as modified nanoparticles for catalysis or chemosensors for detecting specific analytes. researchgate.net For example, pyridine-4-carboxylic acid has been used to functionalize nanoparticles, enhancing their stability and catalytic properties. researchgate.net
Table 3: Potential Applications in Materials Science
| Application Area | Relevant Properties of the Scaffold | Potential Function |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen and carboxylate group for metal coordination. mdpi.comwikipedia.org | Gas storage, separation, catalysis. |
| Functional Nanoparticles | Carboxylic acid can bind to nanoparticle surfaces. researchgate.net | Heterogeneous catalysis, targeted drug delivery. |
| Chemosensors | Fused aromatic system with potential for fluorescence and metal binding. | Selective detection of metal ions or other analytes. |
| Crystal Engineering | Defined structure capable of forming specific intermolecular interactions. mdpi.com | Design of co-crystals with tailored physical properties. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for [1,3]dioxolo[4,5-c]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Condensation reactions : Starting with pyridine derivatives and introducing the dioxolo ring via cyclization with ethylene glycol derivatives under acidic conditions (e.g., HCl or H₂SO₄) .
- Functional group modifications : Carboxylic acid introduction via oxidation of methyl or hydroxymethyl precursors using KMnO₄ or RuO₄ .
- Catalytic optimization : Palladium or copper catalysts enhance regioselectivity in cyclization steps, while solvents like DMF or toluene improve yield .
Critical parameters : Monitor temperature (80–120°C) and pH to avoid side reactions like over-oxidation or ring-opening.
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
Q. What solvents and conditions are optimal for handling this compound in experimental workflows?
- Solubility : Sparingly soluble in water (33 g/L at 25°C), but dissolves in polar aprotic solvents (DMF, DMSO) or methanol .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the dioxolo ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in pharmacological studies (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural variations : Substituents on the phenyl or heteroaryl groups (e.g., ) significantly alter target binding.
- Experimental design : Compare assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate using orthogonal methods (SPR, ITC) .
- Data normalization : Account for batch-to-batch purity differences using HPLC (>98% purity threshold) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Molecular docking : Use crystal structures of target proteins (e.g., enzymes in ) to model interactions with the dioxolo-pyridine core.
- ADMET prediction : Calculate logP (experimental: ~0.28) and pKa (carboxylic acid ~2.5) using tools like MarvinSuite or ACD/Labs .
- MD simulations : Assess stability of the dioxolo ring under physiological conditions (e.g., aqueous environments) .
Q. How can researchers address stability challenges during derivatization for pharmacological studies?
- Protecting group strategies : Temporarily mask the carboxylic acid with tert-butyl or benzyl esters during heteroaryl coupling reactions .
- pH control : Maintain mildly acidic conditions (pH 4–5) to prevent ring-opening of the dioxolo moiety .
- Real-time monitoring : Use LC-MS to detect degradation products (e.g., pyridine-4-carboxylic acid) during reactions .
Notes for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
